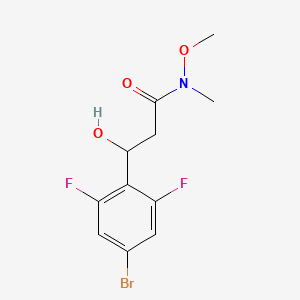![molecular formula C37H35N3O8 B14760752 N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including antiviral and anticancer studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce functional groups that can be used in further chemical synthesis.
Reduction: This reaction can be used to remove protective groups or to modify the nucleoside for specific applications.
Substitution: This reaction can replace one functional group with another, allowing for the customization of the nucleoside for specific research needs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools
Mecanismo De Acción
The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxycytidine
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and make it a valuable tool in nucleic acid research and therapeutic development .
Propiedades
Fórmula molecular |
C37H35N3O8 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33+,35-/m1/s1 |
Clave InChI |
KCLOEKUQZJAMFG-RWJNZVCKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


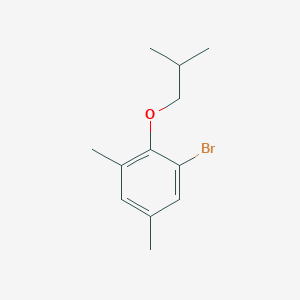

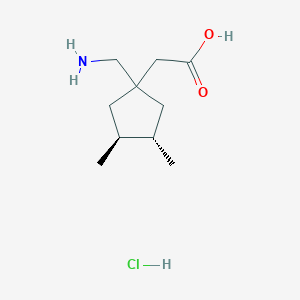
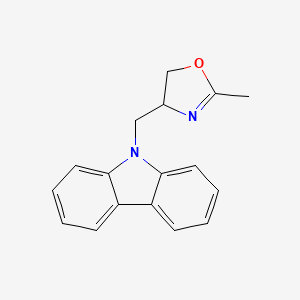
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)

![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
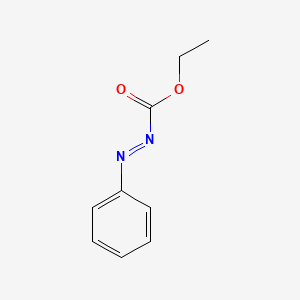



![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
